N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide
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Overview
Description
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of 1-methyl-1H-pyrazole-5-carboxylic acid: This can be achieved through the reaction of hydrazine hydrate with ethyl acetoacetate, followed by cyclization.
Synthesis of 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol: The carboxylic acid is then converted to its corresponding thiosemicarbazide, which undergoes cyclization with phosphorus oxychloride to form the oxadiazole ring.
Acylation: The oxadiazole derivative is then acylated with 2-(m-tolyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amide or alcohol derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It has potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
- N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
Uniqueness
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the m-tolyl group may enhance its interaction with certain molecular targets, making it more effective in specific applications compared to its analogs.
Biological Activity
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of agriculture and medicine. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole ring linked to an oxadiazole moiety, which is known for its bioactive properties. The synthesis generally involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The molecular formula is C13H15N7O2, with a molecular weight of 301.30 g/mol .
Insecticidal Properties
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole and pyrazole frameworks exhibit significant insecticidal activity. For instance, a related compound showed lethal effects against various pests such as Mythimna separate and Helicoverpa armigera, achieving over 70% mortality at concentrations around 500 mg/L .
Table 1: Insecticidal Activity Against Various Pests
Compound | Concentration (mg/L) | Mortality (%) |
---|---|---|
14q | 500 | 70 |
14h | 500 | 77.8 |
Fungicidal Activity
In addition to its insecticidal properties, this compound has demonstrated antifungal activity. For example, it showed an inhibition rate of 77.8% against Pyricularia oryae, indicating strong potential as a fungicide . Other derivatives also exhibited varying degrees of antifungal activity against different fungal strains.
Table 2: Fungicidal Activity Inhibition Rates
Compound | Pyricularia oryae (%) | Sclerotinia sclerotiorum (%) |
---|---|---|
14h | 77.8 | Moderate (45.2% - 58.1%) |
14e | 55.6 | Moderate (12.5% - 32.3%) |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In zebrafish toxicity tests, the LC50 value for one of the derivatives was found to be approximately 14.01 mg/L, suggesting moderate toxicity . Such data are essential for determining the feasibility of these compounds in agricultural applications.
Case Studies and Research Findings
A comprehensive study highlighted the synthesis and biological evaluation of several pyrazole-linked oxadiazole derivatives, including this compound. The research emphasized structure-activity relationships (SAR) that guide the optimization of these compounds for enhanced efficacy against pests and pathogens .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-4-3-5-11(8-10)9-13(21)17-15-19-18-14(22-15)12-6-7-16-20(12)2/h3-8H,9H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWNUOYJQIIWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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